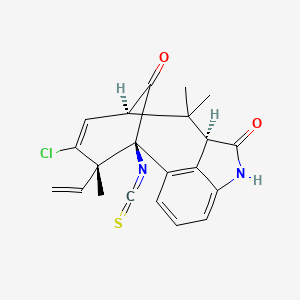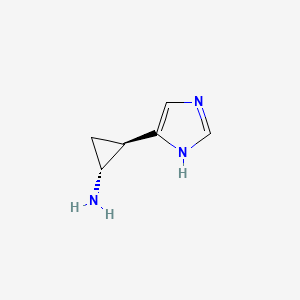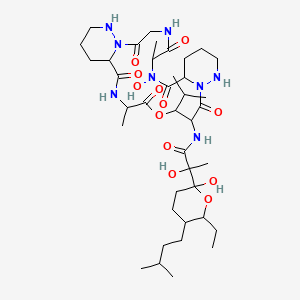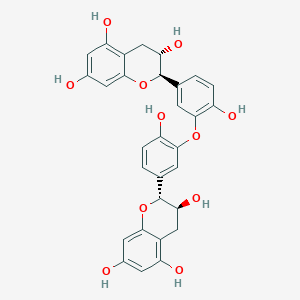
Sodium iodide I 123
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium iodide I 123 is a radioactive isotope of iodine used primarily in nuclear medicine for diagnostic purposes. It is particularly valuable in the evaluation of thyroid function and morphology due to its ability to be absorbed by the thyroid gland. The compound is administered orally and is known for its short half-life of approximately 13.2 hours, which makes it suitable for diagnostic imaging without prolonged radiation exposure .
Preparation Methods
Sodium iodide I 123 is synthesized through several methods, primarily involving the irradiation of enriched tellurium or xenon. The most common methods include:
Proton Irradiation of Enriched Tellurium 124: This method involves bombarding tellurium 124 with protons, resulting in the formation of iodine 123.
Proton Irradiation of Enriched Xenon 124: In this method, xenon 124 is irradiated with protons, leading to the production of iodine 123.
Decay of Xenon 123: This method involves the decay of xenon 123 to iodine 123.
These methods ensure that the resulting this compound is carrier-free, meaning it does not contain any other isotopes of iodine or other elements.
Chemical Reactions Analysis
Sodium iodide I 123 undergoes several types of chemical reactions, including:
Oxidation: Sodium iodide can be oxidized to form iodine.
Reduction: It can be reduced back to iodide ions.
Common reagents used in these reactions include sulfuric acid, chlorine, and alkyl chlorides. The major products formed from these reactions are iodine, hydrogen iodide, and alkyl iodides.
Scientific Research Applications
Sodium iodide I 123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: this compound is used to study biological processes involving iodine uptake and metabolism.
Mechanism of Action
The mechanism of action of sodium iodide I 123 involves its absorption through the gastrointestinal tract and subsequent uptake by the thyroid gland. Once absorbed, it is incorporated into the thyroid gland, where it undergoes electron capture decay to form tellurium 123. This decay process emits gamma radiation, which can be detected using a gamma camera. This property makes this compound an effective diagnostic tool for evaluating thyroid function and morphology .
Comparison with Similar Compounds
Sodium iodide I 123 can be compared with other radioactive iodine isotopes, such as:
Sodium iodide I 125: Used for in vitro diagnostic tests and biological research due to its longer half-life.
Sodium iodide I 131: Used for therapeutic purposes, particularly in the treatment of thyroid cancer and hyperthyroidism, due to its beta-emitting properties.
This compound is unique in its suitability for diagnostic imaging due to its short half-life and gamma-emitting properties, which provide clear images with minimal radiation exposure compared to other isotopes.
Properties
CAS No. |
41927-88-2 |
|---|---|
Molecular Formula |
INa |
Molecular Weight |
145.89536 g/mol |
IUPAC Name |
sodium;iodine-123(1-) |
InChI |
InChI=1S/HI.Na/h1H;/q;+1/p-1/i1-4; |
InChI Key |
FVAUCKIRQBBSSJ-VVUPZWBASA-M |
SMILES |
[Na+].[I-] |
Isomeric SMILES |
[Na+].[123I-] |
Canonical SMILES |
[Na+].[I-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-[2-[2-[carboxymethyl-[2-(2-dodecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-dodecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1247637.png)


![(2S)-4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247641.png)



